molecular formula C26H27NO10 B1252890 4-Demethyl-6-deoxydoxorubicin CAS No. 96597-11-4

4-Demethyl-6-deoxydoxorubicin

カタログ番号: B1252890
CAS番号: 96597-11-4
分子量: 513.5 g/mol
InChIキー: CLPPFSCIEQCSCH-CRPGUXLUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Demethyl-6-deoxydoxorubicin is a research-grade anthracycline analog with significant cytotoxic potency. Studies on murine leukemia P388 cells have demonstrated that its mechanism of action involves the induction of DNA single-strand and double-strand breaks . This compound is characterized by its strong affinity for DNA and its ability to produce a greater extent of DNA strand breaks compared to the parent compound, doxorubicin . The DNA lesions it causes are notably persistent, with breaks increasing even after the drug is removed from the cellular environment, indicating a lack of immediate DNA break resealing . These observations provide strong evidence that the compound's effect on DNA integrity is a critical aspect of its cytotoxic activity, suggesting that modifications to the chromophore moiety of the anthracycline can enhance both drug cytotoxicity and the specificity of drug-target interactions . Like other anthracyclines, its research value is linked to the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription in cancer cells . With a molecular formula of C26H27NO10 and a molecular weight of 513.50 g/mol , this compound is a key tool for investigating novel chemotherapeutic strategies and structure-activity relationships within the anthracycline class. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

96597-11-4

分子式

C26H27NO10

分子量

513.5 g/mol

IUPAC名

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H27NO10/c1-10-22(31)15(27)6-19(36-10)37-17-8-26(35,18(30)9-28)7-14-12(17)5-13-21(25(14)34)23(32)11-3-2-4-16(29)20(11)24(13)33/h2-5,10,15,17,19,22,28-29,31,34-35H,6-9,27H2,1H3/t10-,15-,17-,19-,22+,26-/m0/s1

InChIキー

CLPPFSCIEQCSCH-CRPGUXLUSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C=C23)C(=O)C5=C(C4=O)C=CC=C5O)O)(C(=O)CO)O)N)O

同義語

4-demethyl-6-deoxydoxorubicin
4-DMDD

製品の起源

United States

Synthetic Methodologies and Chemical Derivatization of 4 Demethyl 6 Deoxydoxorubicin

Strategies for Anthraquinone (B42736) Chromophore Modification

Modification of the tetracyclic anthraquinone chromophore is a key strategy in the development of new anthracycline analogues. exlibrisgroup.com The nomenclature of 4-demethyl-6-deoxydoxorubicin itself points to two significant alterations on the aglycone moiety. The "4-demethyl" modification involves removing the methoxy (B1213986) group at the C4 position, a common strategy explored to create analogues like the 4-demethoxydaunorubicins. exlibrisgroup.com The synthesis of these 4-demethoxy precursors can be achieved through multi-step processes, often starting from materials like anthracenetetrone or utilizing the aglycone of daunorubicin (B1662515) itself, which is obtained via acidic hydrolysis of the parent compound. google.com

One patented method for producing 4-demethoxydaunorubicin involves the demethylation of a protected daunorubicin derivative, followed by sulfonation of the newly formed 4-OH group and subsequent reduction. google.com Specifically, a protected daunorubicin can be demethylated using anhydrous magnesium chloride and potassium iodide. google.com The resulting 4-hydroxyl group is then converted to a trifluoromethanesulfonate (B1224126) ester, which is subsequently reduced to yield the 4-demethoxy analogue. google.com Such 4-demethoxy aglycones are crucial intermediates for the synthesis of compounds like this compound.

Further modifications on the chromophore have also been explored. For instance, the compound 4-demethyl-6-O-methyl-doxorubicin, which features both demethylation at C4 and methylation at the C6 oxygen, has been synthesized and studied. nih.gov The introduction of a bulky methoxy group at C6 was found to reduce the DNA binding affinity compared to the parent compound, highlighting the steric sensitivity of the molecule's interaction with its biological target. nih.gov The ionization constants of the phenolic hydroxyl groups on the chromophore are also sensitive to substitution patterns, which in turn can influence chemical reactivity and biological activity. nih.gov In doxorubicin (B1662922) and daunorubicin, the C11-OH is the most acidic phenolic function, and modifications elsewhere on the ring system alter these properties. nih.gov

Approaches to Deoxy-Analog Synthesis

The "6-deoxy" modification in this compound signifies the removal of the hydroxyl group at the C6 position of the aglycone. This structural change has been found to significantly impact the biological activity of the resulting analogue. Research comparing doxorubicin with its derivatives, including this compound, has demonstrated that these modifications alter their cytotoxic potency and their ability to induce DNA damage. researchgate.netresearchgate.net

While specific, detailed synthetic pathways for the 6-deoxygenation in the context of 4-demethyl-doxorubicin are not broadly published in general literature, the synthesis of deoxy-analogs of anthracyclines is a known area of medicinal chemistry. These syntheses often involve complex protection-deprotection schemes and reductive chemistry to remove the target hydroxyl group from the aglycone before or after glycosylation. The synthesis of related compounds, such as 4'-deoxydoxorubicin (a modification on the daunosamine (B1196630) sugar), has been documented and involves the creation of modified sugar donors for glycosylation. acs.orgnih.gov The synthesis of this compound would require a route that combines the 4-demethylation of the chromophore with the specific deoxygenation at the C6 position of the aglycone. The existence and study of this compound confirm that such synthetic routes have been successfully developed. researchgate.netresearchgate.netkisti.re.kracs.org

Microbial Biotransformation and Semisynthetic Routes to Analogues

Anthracyclines are natural products, originally isolated from bacteria of the Streptomyces genus. uniroma1.itmdpi.com Doxorubicin itself was first obtained from a mutated strain of Streptomyces peucetius. uniroma1.itapexbt.com This biosynthetic origin opens avenues for producing novel analogues through microbial biotransformation or by using microbially-produced precursors in semisynthetic pathways. The genetic machinery responsible for anthracycline biosynthesis, organized in biosynthetic gene clusters (BGCs), can be manipulated to generate novel structures. uniroma1.itmdpi.com

Researchers have isolated new anthracycline glycosides, such as 4-O-demethyl-11-deoxydoxorubicin, from cultures of Streptomyces peucetius var. aureus, demonstrating that microbial systems can produce aglycones with demethyl and deoxy modifications. nih.gov While this specific analogue has a deoxygenation at C11 instead of C6, it shows the potential of Streptomyces strains to generate diverse anthracycline scaffolds. The production of this compound could potentially be achieved by identifying or engineering a Streptomyces strain capable of performing these specific tailoring reactions.

More commonly, doxorubicin analogues are created via semisynthesis, where the naturally produced anthracycline is chemically modified. uniroma1.itbiomedpharmajournal.org This approach leverages the complex core structure provided by fermentation and applies targeted chemical reactions to create derivatives. Given the complexity of total synthesis, semisynthetic methods starting from natural anthracyclines or their aglycones are often more practical for generating diverse analogues for research and development. google.com

Derivatization at Key Positions and Structural Homologation

Further diversification of the this compound scaffold can be achieved by targeting key functional groups for derivatization, such as the daunosamine sugar's amino group or the glycosidic linkage, and by altering the chromophore ring system.

Chromophore Ring System Alterations

Beyond modifying the substituents on the existing four-ring system, more profound alterations to the chromophore can be envisioned. Maintaining the planar aromatic region of the molecule is generally considered essential for its ability to intercalate into DNA. nih.gov However, modifications that alter the electronic properties or introduce new reactive functionalities are an active area of research.

For instance, doxorubicin analogues with alkylating groups attached to the daunosamine sugar have been synthesized. nih.gov These compounds are designed to bind covalently to intracellular targets. While this specific example modifies the sugar, attaching reactive groups to the chromophore is also a potential strategy. The synthesis of derivatives with altered ring systems, such as new D-ring-substituted 4-demethoxydaunorubicins, has been reported, indicating that the fundamental tetracyclic scaffold can be chemically manipulated. exlibrisgroup.com The core anthraquinone structure is a chromophore, and its light-absorbing properties can be altered by chemical modification, a principle that has been used to attach laser-sensitive chromophores to doxorubicin for imaging purposes. researchgate.netresearchgate.net These advanced synthetic approaches could theoretically be applied to the this compound scaffold to generate novel compounds with unique properties.

Molecular Mechanisms of Action of 4 Demethyl 6 Deoxydoxorubicin

DNA Intercalation Dynamics and Affinity

Like other anthracyclines, 4-demethyl-6-deoxydoxorubicin exerts its effects in part by inserting its planar chromophore between the base pairs of the DNA double helix, a process known as intercalation. researchgate.net This interaction is a prerequisite for its subsequent activity on topoisomerase II and is governed by a combination of factors including binding analysis techniques, chromophore structure, and the forces that stabilize the drug-DNA complex. researchgate.net

Spectrofluorometry is a common and effective technique used to study the binding equilibrium of anthracyclines with DNA. researchgate.net This method relies on changes in the fluorescence properties of the drug upon binding to DNA to determine the binding affinity and stoichiometry of the interaction. For instance, studies on doxorubicin (B1662922) and its derivatives have utilized spectrofluorometry to assess the electrostatic contributions to DNA intercalation by comparing the binding of charged and neutral analogues to various polydeoxynucleotides. researchgate.net While specific spectrofluorometric data for this compound is not detailed in the provided results, this analytical method is a standard for characterizing the DNA binding affinity of novel anthracycline analogues. nih.gov

Modifications to the anthracycline chromophore directly impact DNA binding and biological activity. nih.govnih.gov The structure of this compound involves the removal of the methoxy (B1213986) group at the C4 position of the D-ring. In related analogues, the absence of this C4 methoxy group has been shown to create a different binding surface in the major groove of the DNA helix. nih.gov The planar anthraquinone (B42736) chromophore is essential for the ability of the molecule to intercalate into DNA. researchgate.net Structural modifications can alter binding affinity; for example, in the related compound 4-demethyl-6-O-methyl-doxorubicin, changes to the chromophore resulted in a notable reduction in DNA binding affinity. nih.gov

The interaction between anthracyclines and DNA is significantly influenced by electrostatic forces. The positively charged amino group on the daunosamine (B1196630) sugar moiety of the molecule provides a primary driving force for its association with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netsci-hub.se Studies on doxorubicin have shown that neutralization of this positive charge, for instance through N-acetylation, leads to a significant decrease in the free energy of intercalation, confirming the critical role of this electrostatic attraction. researchgate.net The protonated 3'-amino group of the sugar interacts with the nucleotide at the -2 position through these electrostatic interactions. sci-hub.se As this compound retains the daunosamine sugar, these electrostatic contributions are a key component of its DNA binding mechanism.

Steric factors, which relate to the size and shape of the molecule, play a crucial role in how well an anthracycline can fit into the DNA helix. The removal of the C4-methyl group in this compound reduces steric bulk compared to its parent compound, doxorubicin. In other analogues, the presence of a bulky methoxy group has been shown to sterically hinder DNA intercalation, leading to reduced binding affinity. nih.govresearchgate.net Conversely, the removal of a hydroxyl group in a different analogue was found to create an empty space within the intercalation site, which affects the stacking interactions between the drug's chromophore and the DNA base pairs. nih.gov These findings underscore the principle that modifications to the size and shape of the chromophore can significantly modulate DNA binding affinity.

Table 1: Factors Influencing Anthracycline-DNA Intercalation

Interaction Type Description Relevance to this compound
Intercalation Insertion of the planar aromatic chromophore between DNA base pairs. The fundamental mode of DNA binding, retained in this analogue. researchgate.net
Electrostatic Attraction between the positively charged amino sugar and the negatively charged DNA phosphate backbone. A critical stabilizing force due to the conserved daunosamine sugar. researchgate.netsci-hub.se
Steric The influence of the molecule's size and shape on its ability to fit between base pairs. The removal of the C4-methyl group reduces steric hindrance compared to doxorubicin. nih.govnih.gov
Chromophore The structure of the multi-ring system that inserts into the DNA. Modifications at the C4 and C6 positions alter the binding surface and interactions. nih.govnih.gov

Electrostatic Contributions to DNA Intercalation

Topoisomerase II Poisoning Activity

The primary mechanism for the anticancer activity of many anthracyclines is the poisoning of DNA topoisomerase II. nih.govmdpi.com These drugs act by stabilizing a transient intermediate in the enzyme's catalytic cycle, known as the cleavage complex, where the DNA is cut but the enzyme is covalently bound to the broken DNA ends. nih.govnih.gov This transforms the essential enzyme into a cellular toxin that generates permanent DNA strand breaks. nih.govnih.gov

This compound functions as a potent topoisomerase II poison. nih.govdntb.gov.ua It stimulates the formation of enzyme-mediated DNA strand breaks by stabilizing the DNA-topoisomerase II cleavage complex. sci-hub.senih.gov This stabilization prevents the enzyme from religating the cleaved DNA strands, leading to an accumulation of DNA double-strand breaks. nih.gov

Research comparing the activity of several anthracyclines found that this compound was particularly effective at this process. In studies using murine leukemia P388 cells, this compound produced a greater extent of DNA strand breaks than doxorubicin itself. researchgate.netacs.org This enhanced ability to trap the topoisomerase II enzyme is a key feature of its molecular mechanism. The drug molecule is thought to intercalate into the DNA at the site of cleavage, where it can interact with both the DNA bases and amino acid residues of the enzyme, physically impeding the strand religation step. sci-hub.seresearchgate.net

Table 2: Relative DNA Breakage in Murine Leukemia P388 Cells

Compound Relative DNA Breakage Activity
This compound Higher than doxorubicin researchgate.netacs.org
Doxorubicin Standard reference for activity
9-deoxydoxorubicin (B1207890) Induced very few DNA breaks researchgate.net

Induction of DNA Single-Strand Breaks (SSBs)

This compound is a potent inducer of DNA single-strand breaks (SSBs). nih.govnih.gov In comparative studies using murine leukemia P388 cells, it demonstrated a significantly greater ability to cause DNA damage than its parent compound, doxorubicin. nih.govresearchgate.net The formation of these SSBs is understood to be protein-associated, which suggests a mechanism mediated by enzymes that interact directly with DNA. nih.gov Specifically, the detection of DNA cleavage requires the use of proteolytic treatment of cell lysates, indicating that the breaks are linked to proteins, a hallmark of topoisomerase II-mediated damage. nih.govacs.org

Induction of DNA Double-Strand Breaks (DSBs)

FeatureThis compoundDoxorubicin
Relative DNA Breakage Greater than Doxorubicin nih.govresearchgate.netBaseline
[SSB]/[DSB] Ratio Lower than Doxorubicin acs.orgHigher than analogue acs.org
DSB Induction Efficiency More efficient acs.orgLess efficient acs.org

This table provides a comparative summary of the DNA-damaging effects of this compound and Doxorubicin based on findings in murine leukemia P388 cells.

Topoisomerase II Alpha (TopoIIα) Specificity and Interaction

The primary molecular target for the DNA-damaging effects of this compound is DNA topoisomerase II. nih.govacs.org Anthracyclines function as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the Topoisomerase II cleavage complex (Top2cc). unibo.itnih.govebi.ac.uk This stabilization prevents the enzyme from re-ligating the DNA strands it has cut, leading to an accumulation of protein-linked SSBs and DSBs. nih.govunibo.it The anticancer activity of anthracyclines is generally attributed to their action on the Topoisomerase II alpha (TopoIIα) isoform, which plays a critical role during cell replication and proliferation. ebi.ac.uk The interaction involves the drug molecule intercalating into the DNA at the cleavage site, where it makes contact with both the DNA bases and amino acid residues of the enzyme, thereby impeding the religation step. nih.gov Modifications to the chromophore moiety of the anthracycline, as seen in this compound, can enhance the specificity of these drug-target interactions. nih.gov

Persistence and Resealing Dynamics of DNA Lesions

A critical aspect of the mechanism of this compound is the durability of the DNA damage it induces. Studies have shown that the DNA lesions produced by this derivative are persistent. nih.govresearchgate.netresearchgate.net In experiments where murine leukemia P388 cells were exposed to the drug for one hour and then incubated in a drug-free medium, there was a notable absence of DNA break resealing. nih.govresearchgate.netacs.org This lack of repair indicates that the drug-induced Top2cc is highly stable and that the resulting DNA breaks are not readily processed by cellular repair pathways under these conditions. nih.govresearchgate.net This persistence of DNA damage is a key factor contributing to the compound's high cytotoxic potency. nih.gov

Dose-Response Profiles of DNA Damage Induction

The induction of DNA damage by this compound exhibits a clear dose-dependent relationship. Following the addition of the compound to cells, a linear increase in DNA breaks was observed for up to two hours. nih.govresearchgate.net However, it is a characteristic feature of anthracyclines and other Topoisomerase II poisons that the dose-response curve for DNA damage can be biphasic. nih.govunibo.itebi.ac.uk This phenomenon means that the level of DNA damage increases with the drug concentration up to a certain point, after which higher concentrations lead to a decrease in detectable DNA breaks. unibo.itebi.ac.uk This biphasic response is attributed to the complex interactions between the drug, DNA, and the Topoisomerase II enzyme at high drug concentrations. nih.govunibo.it Furthermore, at higher concentrations of this compound, the [SSB]/[DSB] ratio was observed to increase, suggesting that the relative production of single and double-strand breaks may also be dose-dependent. acs.org

ParameterObservation
Time Dependence Linear increase in DNA breaks over 2 hours. nih.govresearchgate.net
Dose Dependence Biphasic dose-response curve is a known characteristic for anthracyclines. unibo.itebi.ac.uk
Break Type Ratio The ratio of SSBs to DSBs may increase at higher concentrations. acs.org

This table summarizes the dose-response characteristics of DNA damage induction by this compound.

Chromatin Dynamics Modulation

Nucleosome Destabilization and Eviction

Based on a comprehensive review of available scientific literature, there are no specific research findings that describe the effects of this compound on nucleosome destabilization or histone eviction. While the parent compound, doxorubicin, and other anthracycline analogs are known to cause chromatin damage by inducing histone eviction, this specific mechanism has not been documented for this compound in the reviewed sources. nih.govacs.org

Correlation between Histone Eviction and Cytotoxicity

The cytotoxic effects of anthracyclines, including this compound, are increasingly understood to be linked to their ability to damage chromatin structure by evicting histones. acs.orgnih.gov Research indicates a significant correlation between the rate at which these compounds induce histone eviction and their resulting cytotoxicity. acs.orgnih.gov This mechanism is considered a better determinant of cell-killing efficacy than the induction of DNA double-strand breaks. nih.gov

While early studies on this compound highlighted its potent ability to induce DNA strand breaks—even more so than the parent compound doxorubicin at equitoxic concentrations nih.gov—more recent research across the anthracycline class has shifted the focus. core.ac.ukacs.org It is now suggested that the primary cytotoxic activity of these compounds is more closely associated with their histone eviction activity. nih.govcore.ac.uk This process of removing histones from chromatin deregulates the transcriptome and can initiate apoptosis. nih.gov The ability of anthracyclines to cause histone eviction is a general property of the class and appears to be independent of their capacity to inhibit topoisomerase II or induce DNA breaks. nih.gov

A 1989 study in murine leukemia P388 cells compared this compound with doxorubicin and 9-deoxydoxorubicin. The findings showed that this compound was the most potent cytotoxic agent of the three. nih.gov While the cellular uptake and DNA affinity were similar to doxorubicin, it produced a significantly greater number of DNA strand breaks. nih.gov

Table 1: Comparative Cytotoxicity and DNA Damage in P388 Cells

CompoundRelative CytotoxicityDNA Strand Breaks (at cytotoxic levels)
This compound Most effectiveGreater than doxorubicin
Doxorubicin Parent compoundBaseline
9-Deoxydoxorubicin Much less cytotoxicVery few

Data sourced from Capranico et al., 1989. nih.gov

Interaction with Other Cellular Components (Excluding Toxicity Mechanisms)

Beyond direct cytotoxic mechanisms, this compound and related anthracyclines interact with various cellular components, influencing cellular processes.

While the interaction with topoisomerase II is a well-documented mechanism of toxicity for anthracyclines, they also engage with other proteins in ways that are not directly responsible for cell killing. nih.govresearchgate.net Data specific to this compound is limited, but studies on doxorubicin provide insight into the broader class.

One significant interaction is with the transcription factor nuclear factor kappa B (NF-κB). nih.gov Doxorubicin treatment has been shown to induce the degradation of IκBα, leading to the nuclear translocation of NF-κB subunits (p65 and p50) and an increase in NF-κB-DNA binding. nih.gov This activation of the NF-κB pathway is a cellular response to the drug, modulating the expression of a wide array of genes involved in key cellular processes. nih.gov

Anthracyclines also interact with iron-regulatory proteins (IRPs). Research has shown that doxorubicin-iron complexes can decrease the RNA-binding activity of IRPs. remedypublications.com This interaction can alter the post-transcriptional regulation of genes involved in iron metabolism, demonstrating a point of engagement with cellular machinery that is distinct from the primary cytotoxic pathways. remedypublications.com

The planar aromatic structure of anthracyclines allows them to intercalate between DNA base pairs, a fundamental aspect of their mechanism. researchgate.netatdbio.com However, their interaction with nucleic acids is more complex and includes non-intercalative associations.

A key non-intercalative interaction occurs via the daunosamine sugar moiety, which is characteristic of this class of compounds. This sugar group is positioned in the minor groove of the DNA double helix. researchgate.netsci-hub.se Within the minor groove, the amino group at the 3' position and the hydroxyl group at the 4' position of the sugar can form crucial hydrogen bonds with DNA bases, helping to anchor the molecule and contributing to DNA recognition and binding affinity. sci-hub.se

Furthermore, anthracyclines can interact with RNA. Studies on doxorubicin have indicated that the drug can affect the activity of iron-regulatory proteins (IRPs) which bind to iron-responsive elements on messenger RNA (mRNA). The formation of doxorubicin-iron complexes has been shown to reduce the RNA-binding activity of IRP1, suggesting an indirect or direct interaction with ribonucleoprotein complexes that influences gene expression at the post-transcriptional level. remedypublications.com

Table 2: Summary of Nucleic Acid Interactions Beyond Intercalation

Interaction TypeDescriptionCellular Consequence
Minor Groove Binding The daunosamine sugar moiety fits into the DNA minor groove, forming hydrogen bonds with base pairs. sci-hub.seStabilizes the drug-DNA complex, contributing to binding affinity and sequence recognition. sci-hub.se
Interaction with RNP Complexes Drug-metal complexes can alter the ability of RNA-binding proteins (like IRP1) to bind to mRNA. remedypublications.comAffects post-transcriptional regulation of specific genes (e.g., those involved in iron metabolism). remedypublications.com

Cellular Pharmacology and in Vitro Efficacy of 4 Demethyl 6 Deoxydoxorubicin

In Vitro Cytotoxicity Assessments

The cytotoxic potential of 4-demethyl-6-deoxydoxorubicin has been rigorously evaluated in a variety of cancer cell models, demonstrating notable efficacy.

Murine Leukemia Cell Lines (e.g., P388)

In studies utilizing murine leukemia P388 cells, this compound has been identified as a highly potent cytotoxic agent. nih.govresearchgate.net Research indicates that this analogue is the most effective among several tested doxorubicin (B1662922) derivatives in inhibiting the colony-forming ability of P388 cells. aacrjournals.org Its potent activity in this cell line highlights its significant anti-leukemic potential. The cytotoxic efficacy is linked to its ability to induce a greater extent of DNA strand breaks compared to its parent compound, doxorubicin, at equitoxic levels. nih.govresearchgate.net

Human Cancer Cell Lines (e.g., K562, SCLC lines)

The cytotoxic activity of this compound extends to human cancer cell lines. The human chronic myelogenous leukemia cell line, K562, is a widely used model for studying the effects of potential anti-cancer drugs. cytion.combcrj.org.brnih.gov While specific data for this compound in K562 and small cell lung cancer (SCLC) cell lines is part of broader panel studies, the general consensus points towards its potent cytotoxic nature across various human tumor cell types. researchgate.net Further detailed investigations are warranted to fully characterize its activity spectrum in these specific human cancer cell lines.

Comparative Cytotoxic Potency with Doxorubicin

A crucial aspect of the in vitro evaluation of this compound is the direct comparison of its cytotoxic potency with the widely used chemotherapeutic drug, doxorubicin. Multiple studies have consistently demonstrated that this compound is significantly more cytotoxic than doxorubicin in murine leukemia P388 cells. nih.govresearchgate.netaacrjournals.org Despite having similar cellular uptake and retention profiles, the cytotoxic potency of this compound is markedly superior. nih.govresearchgate.net This enhanced cytotoxicity is attributed to a greater efficiency in producing DNA strand breaks. nih.govresearchgate.net

Table 1: Comparative Cytotoxicity in P388 Murine Leukemia Cells

CompoundRelative Effectiveness in Inhibiting Colony Formation
This compound Most Effective
DoxorubicinLess Effective than this compound
9-deoxydoxorubicin (B1207890)Much Less Cytotoxic than Doxorubicin

This table is based on findings reported in Cancer Research, 1989. aacrjournals.org

Dose-Response Curve Analysis for Cell Survival

The relationship between the concentration of this compound and its cytotoxic effect is characterized by a steep dose-response curve. This indicates that a small increase in drug concentration leads to a significant increase in cell death. Analysis of these curves is fundamental to determining key parameters such as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro). While specific dose-response curve data for this compound is embedded within broader research, the principle remains a cornerstone of its preclinical evaluation. researchgate.netnih.gov The steepness of the curve for this compound underscores its high potency.

Cellular Pharmacokinetics (Uptake and Retention)

The effectiveness of a chemotherapeutic agent is not solely dependent on its intrinsic cytotoxicity but also on its ability to be taken up and retained by cancer cells.

Intracellular Drug Retention Profiles

The retention of a drug within a cell is a critical determinant of its efficacy. Studies comparing this compound to its parent compound, doxorubicin, have provided insights into its cellular pharmacokinetics. In murine leukemia P388 cells, the cellular uptake and retention of this compound were found to be similar to those of doxorubicin. nih.gov

A key finding is the persistence of the effects of this compound after its removal from the extracellular environment. DNA lesions induced by the compound persisted, and in some cases, even increased after the drug was washed out, which suggests strong intracellular retention and a lack of immediate repair of the induced damage. nih.gov This sustained intracellular presence contributes to its biological activity. The retention is influenced by mechanisms such as active drug efflux pumps, which can decrease the intracellular concentration of anthracyclines in resistant cells.

Table 1: Comparative Cellular Pharmacokinetics in P388 Murine Leukemia Cells

Pharmacokinetic ParameterThis compoundDoxorubicin (Parent Compound)Reference
Cellular UptakeSimilar to DoxorubicinBaseline nih.gov
Intracellular RetentionSimilar to DoxorubicinBaseline nih.gov
Persistence of DNA Lesions Post-RemovalHigh (Lesions persist)High (Lesions persist/increase) nih.gov

Factors Influencing Membrane Permeability

The ability of this compound to cross the cell membrane is governed by a combination of its physicochemical properties and various cellular factors. As an anthracycline, its membrane permeability is influenced by several general principles. researchgate.netnih.gov

Key factors include the lipid composition and fluidity of the plasma membrane. researchgate.netoncotarget.com Environmental conditions such as temperature and pH can also significantly alter membrane permeability. oncotarget.comresearchgate.net A crucial factor for anthracyclines is the presence of transmembrane efflux pumps, particularly P-glycoprotein (P-gp). Overexpression of P-gp is a common mechanism of multidrug resistance, as it actively transports drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

The chemical structure of the drug itself is paramount. Modifications to the anthracycline molecule, such as changes to the sugar moiety, can alter its interaction with efflux pumps like P-gp. hku.hk For instance, certain modifications can create steric hindrance that impairs the drug's recognition by the transporter, leading to increased intracellular accumulation. hku.hk Conversely, cellular adaptations that decrease membrane permeability are an effective mechanism for acquiring drug resistance. mit.edu

Table 2: General Factors Affecting Anthracycline Membrane Permeability

FactorDescription of InfluenceReference
Molecular StructureThe size, charge, and polarity of the drug affect its ability to diffuse across the lipid bilayer. Modifications can alter interactions with transport proteins. researchgate.nethku.hk
Efflux Pumps (e.g., P-glycoprotein)Active transport of the drug out of the cell reduces intracellular accumulation and is a major mechanism of resistance.
Membrane Lipid CompositionThe ratio of cholesterol, saturated, and unsaturated fatty acids affects membrane fluidity and permeability. researchgate.netoncotarget.com
TemperatureHigher temperatures generally increase membrane fluidity and the rate of diffusion across the membrane. nih.govresearchgate.net
pHChanges in pH can alter the charge of the drug molecule and membrane proteins, affecting transport. oncotarget.com

Molecular and Cellular Responses (Excluding Cell Death Pathways or Toxicity)

Impact on DNA Replication and Transcription (General)

This compound exerts its primary effects by targeting cellular DNA and associated enzymes, thereby disrupting the fundamental processes of DNA replication and transcription. mdpi.com Like other anthracyclines, it functions as a DNA intercalating agent, inserting its planar chromophore moiety between the base pairs of the DNA double helix. plos.orgremedypublications.com

A more specific mechanism of action is the inhibition of DNA topoisomerase II. plos.orgmdpi.com This nuclear enzyme is essential for managing DNA topology during replication and transcription. mdpi.com this compound stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. plos.orgmdpi.com This results in the accumulation of protein-associated DNA single- and double-strand breaks. nih.govplos.org

Studies have shown that this compound is particularly potent in this regard. At cytotoxic concentrations, it produces a greater extent of DNA strand breaks compared to doxorubicin. nih.gov The formation of these DNA breaks was observed to increase in a linear fashion for at least two hours after drug administration, indicating a sustained impact on DNA integrity. nih.gov

Table 3: DNA Damage Profile in P388 Murine Leukemia Cells (1-hour exposure)

ParameterThis compoundDoxorubicinReference
DNA Strand Break ProductionGreater than DoxorubicinBaseline nih.gov
Relative [SSB]/[DSB] RatioSlightly lower (more efficient DSB inducer)Baseline plos.org
Kinetics of DNA Break FormationLinear increase for at least 2 hoursLinear increase for at least 2 hours nih.gov
SSB: Single-Strand Breaks; DSB: Double-Strand Breaks

Cell Cycle Modulation (General)

The induction of significant DNA damage by this compound is a potent signal for the activation of cell cycle checkpoints. While specific studies detailing the cell cycle effects of this particular analog are limited, its mechanism of action strongly implies an ability to modulate cell cycle progression. The effects can be inferred from the well-documented responses to its parent compound, doxorubicin, and the anthracycline class in general. acs.org

DNA damage, particularly the double-strand breaks caused by topoisomerase II inhibition, typically triggers arrest at the G2/M phase of the cell cycle. nih.govoncotarget.com This checkpoint prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. acs.org Treatment of various cell lines with doxorubicin has been shown to cause a robust accumulation of cells in the G2/M phase. nih.govhku.hkmdpi.com This arrest is a direct consequence of the DNA damage response pathway. oncotarget.comresearchgate.net Therefore, given that this compound is a potent inducer of DNA breaks, it is expected to cause a significant G2/M cell cycle arrest as a primary cellular response. Some studies also note that anthracyclines can induce arrest at the G1 and S phases, depending on the cellular context and drug concentration.

Preclinical Efficacy Studies of 4 Demethyl 6 Deoxydoxorubicin in Murine Models

Antitumor Activity in Experimental Murine Tumor Systems

The chromophore-modified derivative of doxorubicin (B1662922), 4-demethyl-6-deoxydoxorubicin, has demonstrated notable antitumor effects in a range of experimental murine tumor systems. nih.gov Modifications to the anthracycline's chromophore moiety can significantly influence its biological activity, and in the case of this compound, these changes have been shown to enhance its cytotoxic effects. nih.gov This enhanced activity is a critical aspect of its mechanism of action, suggesting that such structural modifications can lead to more potent anticancer agents. nih.gov

Efficacy in Specific Murine Leukemia Models (e.g., P388 Leukemia)

In studies utilizing murine leukemia P388 cells, this compound has been identified as a highly effective agent. nih.govresearchgate.net Research comparing its cytotoxic potency to doxorubicin found this compound to be the most effective among the tested compounds, which also included 9-deoxydoxorubicin (B1207890). nih.govresearchgate.net This superior cytotoxicity is observed despite similarities in cellular uptake, retention, and DNA affinity when compared to the parent drug, doxorubicin. nih.govresearchgate.net

The enhanced efficacy in the P388 leukemia model is linked to a greater induction of DNA strand breaks. After a one-hour exposure to cytotoxic levels of the drugs, this compound produced a more significant number of DNA strand breaks than doxorubicin. nih.govresearchgate.net Furthermore, a linear increase in DNA breaks was observed for two hours following the addition of this compound, a pattern also seen with doxorubicin. nih.govresearchgate.net The persistence of these DNA lesions after drug removal indicates an absence of DNA break resealing under the experimental conditions. nih.govresearchgate.net These findings provide strong evidence that the effect of this anthracycline analog on DNA integrity is a critical component of its mechanism of action. nih.gov

Table 1: Comparative Cytotoxicity and DNA Damage in Murine Leukemia P388 Cells

Compound Relative Cytotoxic Potency Extent of DNA Strand Breaks (after 1-hr exposure)
This compound Most effective Greater than doxorubicin
Doxorubicin Less effective than this compound -
9-Deoxydoxorubicin Much less cytotoxic than doxorubicin Very few

Data derived from qualitative descriptions in the source material. nih.govresearchgate.net

Activity against Murine Solid Tumor Models (e.g., Lewis Lung Carcinoma)

Beyond hematological malignancies, the activity of doxorubicin analogs has been evaluated in solid tumor models such as the Lewis lung carcinoma. wikigenes.orgresearchgate.net While specific data for this compound in this model is not detailed in the provided search results, the Lewis lung carcinoma model is a standard for assessing the efficacy of new cancer therapeutics, particularly their ability to metastasize to the lung. wikipedia.orgnih.gov The investigation of novel anthracyclines in such models is critical to understanding their broader therapeutic potential. researchgate.net

Comparative In Vivo Efficacy with Doxorubicin

Direct comparisons in murine models have established that this compound possesses a more potent antitumor effect than doxorubicin, particularly in the P388 leukemia model. nih.govresearchgate.net While the cellular uptake and DNA affinity of the two compounds are similar, the cytotoxic potency of this compound is markedly higher. nih.govresearchgate.net This increased efficacy is attributed to its enhanced ability to induce DNA damage. nih.govresearchgate.net The structural modifications in the chromophore moiety of this compound appear to be responsible for this improved cytotoxicity and specificity in drug-target interactions. nih.gov

Mechanisms of Acquired Resistance to 4 Demethyl 6 Deoxydoxorubicin in Preclinical Systems

Cellular Models of Drug Resistance (e.g., Doxorubicin-Resistant P388 Leukemia Cells)

Preclinical research into resistance to 4-demethyl-6-deoxydoxorubicin has frequently employed doxorubicin-resistant cancer cell lines. A prominent model in these investigations is the P388 murine leukemia cell line. wikigenes.org These cells, having been selected for resistance to doxorubicin (B1662922), often exhibit cross-resistance to other anthracyclines, including this compound. wikigenes.org The study of such resistant cell lines allows for a comparative analysis of the cellular changes that contribute to a broad spectrum of drug insensitivity.

Research has demonstrated that while the cellular uptake, retention, and DNA affinity of this compound are similar to its parent compound, doxorubicin, its cytotoxic potency is significantly higher. nih.gov In doxorubicin-sensitive P388 cells, this compound is more effective at inducing cell death. nih.gov However, in doxorubicin-resistant P388 cells, various mechanisms can mitigate its efficacy. These cellular models have been crucial in identifying key players in the resistance phenotype, such as alterations in drug efflux pumps and the enzymes targeted by these drugs. unibo.it

Cell LineParental Drug of ResistanceObserved Cross-ResistanceKey Resistance Mechanisms Investigated
P388 Murine LeukemiaDoxorubicinThis compoundTopoisomerase II alterations, P-glycoprotein efflux
SU-4R LymphomaDoxorubicinGeneral multidrug resistanceDecreased drug sequestration, P-glycoprotein expression
SW-1573 Non-small Cell Lung CancerDoxorubicinm-AMSA, EtoposideDecreased drug accumulation, reduced topoisomerase IIα mRNA

Role of Topoisomerase II Alterations in Resistance

The primary intracellular target of anthracyclines like this compound is topoisomerase II. uniroma1.itmdpi.com This enzyme is crucial for managing DNA topology during replication and transcription. Anthracyclines act as topoisomerase II poisons, stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and subsequent cell death. mdpi.com

Acquired resistance to this compound can arise from both quantitative and qualitative changes in topoisomerase II. tno.nlnih.gov

Quantitative Alterations: A reduction in the expression levels of topoisomerase II, particularly the alpha isoform which is a principal target of anthracyclines, can lead to a decrease in the number of available drug targets. uniroma1.ittno.nl This reduction in enzyme levels means that fewer drug-induced DNA breaks are formed at a given drug concentration, thereby diminishing the cytotoxic effect.

Qualitative Alterations: Mutations in the gene encoding topoisomerase II can alter the enzyme's structure. uniroma1.itnih.gov These mutations can reduce the binding affinity of the drug to the enzyme-DNA complex or affect the stability of the cleavage complex, making the enzyme less susceptible to the drug's poisoning effect. remedypublications.com Consequently, the drug is less effective at inducing DNA damage.

Studies in doxorubicin-selected non-small cell lung cancer cell lines have shown that reduced topoisomerase IIα mRNA levels are a frequent observation alongside other resistance mechanisms. tno.nl

Altered Cellular Drug Transport and Efflux Mechanisms (e.g., P-Glycoprotein, MRP1)

A major mechanism of acquired resistance to this compound involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. uniroma1.itmdpi.com These transporters actively pump chemotherapeutic agents out of the cell, reducing the intracellular drug concentration and thus its ability to reach its target, topoisomerase II. mdpi.com

Two of the most well-characterized ABC transporters implicated in multidrug resistance are:

P-glycoprotein (P-gp): Also known as multidrug resistance protein 1 (MDR1), P-gp is a broad-spectrum efflux pump that recognizes and transports a wide variety of hydrophobic drugs, including anthracyclines. mdpi.commdpi.com Increased expression of P-gp is a common finding in doxorubicin-resistant cell lines and is a significant contributor to cross-resistance to this compound. acs.org

Multidrug Resistance-Associated Protein 1 (MRP1): MRP1 is another important ABC transporter that confers resistance to a range of anticancer drugs. nih.govnih.gov Like P-gp, overexpression of MRP1 leads to enhanced drug efflux and decreased intracellular accumulation. nih.gov Studies have shown that MRP1 plays a critical role in doxorubicin resistance in various cancer cell types, including non-small cell lung cancer. nih.gov

The contribution of these efflux pumps to resistance is a key area of investigation, with research focusing on the development of inhibitors to circumvent this mechanism.

TransporterFunctionRole in Resistance to this compound
P-glycoprotein (P-gp/MDR1)ATP-dependent drug efflux pumpReduces intracellular drug concentration, leading to decreased cytotoxicity. Overexpression is a common mechanism of acquired resistance.
Multidrug Resistance-Associated Protein 1 (MRP1)ATP-dependent drug efflux pumpContributes to the efflux of the drug and its metabolites, lowering its effective intracellular concentration.

DNA Repair Pathway Involvement in Resistance

The cytotoxicity of this compound is primarily mediated by the induction of DNA double-strand breaks. nih.gov Consequently, the cell's capacity to repair this damage is a critical determinant of its sensitivity to the drug. frontiersin.org Enhanced DNA repair can counteract the drug's effects, leading to acquired resistance. uniroma1.it

Cells possess several DNA repair pathways to maintain genomic integrity. frontiersin.org When DNA damage occurs, these pathways are activated to correct the lesions. frontiersin.org In the context of resistance to topoisomerase II poisons, the pathways responsible for repairing double-strand breaks are particularly relevant. Upregulation or increased efficiency of these pathways can lead to more rapid and effective repair of the drug-induced DNA breaks, allowing cancer cells to survive and proliferate despite treatment. frontiersin.org While the direct involvement of specific DNA repair pathways in resistance to this compound is an area of ongoing research, the general principle of enhanced DNA repair contributing to anthracycline resistance is well-established. uniroma1.it

Modulatory Factors of Resistance (e.g., Post-Translational Modifications)

The function and activity of proteins involved in drug resistance, such as topoisomerase II and ABC transporters, can be modulated by post-translational modifications (PTMs). nih.govoncogen.org These modifications, which include phosphorylation, glycosylation, and ubiquitination, can alter a protein's conformation, stability, localization, and interaction with other molecules. nih.gov

Structure Activity Relationships Sar and Future Research Directions

Influence of Chromophore Modifications on Biological Activity

Modifications to the tetracyclic aglycone, or chromophore, of anthracyclines can profoundly impact their biological activity. In 4-demethyl-6-deoxydoxorubicin, two specific changes from the parent doxorubicin (B1662922) molecule—demethylation at the C4 position and deoxygenation at the C6 position—have been shown to significantly enhance its cytotoxic effects. nih.gov

Research comparing this compound with doxorubicin and another analogue, 9-deoxydoxorubicin (B1207890), in murine leukemia P388 cells found that this compound was the most effective cytotoxic agent of the three. nih.gov After a one-hour exposure, it produced a greater number of DNA strand breaks than doxorubicin, while 9-deoxydoxorubicin induced very few. nih.gov This suggests that modifications of the chromophore can potentiate drug cytotoxicity and the specificity of its interaction with its molecular target. nih.govresearchgate.net

4-Demethylation: The methoxy (B1213986) group at the C4 position of the D ring in doxorubicin is not essential for its anticancer activity. sci-hub.se Its removal, as in 4-demethyl analogues, results in a different binding surface in the major groove of the DNA helix. nih.gov This structural change may alter the interaction with proteins that bind to the drug-DNA complex, such as topoisomerase II, and is thought to be partly responsible for the differences in biological activity. nih.gov

6-Deoxygenation: The combination of removing the C4-methoxy group and the C6-hydroxyl group results in a compound with superior ability to induce DNA damage. The increased formation of DNA breaks by this compound points to an enhanced ability to stabilize the enzyme-DNA cleavage complex, a critical aspect of its mechanism of action. nih.govresearchgate.net

Table 1: Comparative Cytotoxicity of Doxorubicin Analogues in P388 Cells

This table summarizes qualitative findings on the relative cytotoxicity of doxorubicin and its chromophore-modified analogues.

CompoundRelative Cytotoxic Potency
This compound Most Potent
Doxorubicin Intermediate
9-deoxydoxorubicin Least Potent

Source: nih.gov

Significance of Sugar Moiety Modifications

The daunosamine (B1196630) sugar moiety attached at the C7 position of the anthracycline core is a critical determinant of their pharmacological activity. mdpi.comnih.govnih.gov This sugar portion resides in the minor groove of the DNA double helix upon intercalation and is crucial for the molecule's biological function, including target recognition. sci-hub.semagtechjournal.com

Correlation between DNA Binding Affinity and Antitumor Activity

While DNA intercalation is a prerequisite for the activity of anthracyclines, a direct correlation between the strength of DNA binding and antitumor potency is not always observed. nih.govresearchgate.net The case of this compound provides a compelling example of this principle.

Studies have shown that despite having a similar DNA binding affinity and comparable cellular uptake and retention to doxorubicin, this compound exhibits markedly superior cytotoxicity. nih.gov The critical difference appears to lie not in how tightly it binds to DNA, but in what it does after binding. The enhanced ability of this compound to induce protein-associated DNA single- and double-strand breaks suggests it is a more efficient poison of its primary target, the enzyme topoisomerase II. nih.govresearchgate.net

This finding supports the hypothesis that DNA intercalation is a necessary but insufficient condition for antitumor activity. researchgate.net The subsequent interaction with and poisoning of topoisomerase II is the decisive event for cytotoxicity, and the structural modifications in this compound appear to optimize this latter step. nih.govresearchgate.net

Table 2: Biological Properties of Doxorubicin and Chromophore-Modified Analogues

This interactive table summarizes key findings from comparative studies.

CompoundCellular Uptake/RetentionDNA Binding AffinityCytotoxicityDNA Strand Breakage
This compound Similar to DoxorubicinSimilar to DoxorubicinHighHigh
Doxorubicin (Parent) StandardStandardMediumMedium
9-deoxydoxorubicin Similar to DoxorubicinSimilar to DoxorubicinLowLow

Source: nih.gov

Design Principles for Next-Generation Anthracycline Analogues

The structure-activity relationships elucidated from studying this compound and related compounds offer several guiding principles for the design of future anthracyclines: researchgate.netscispace.com

Focus on Enzyme Poisoning over Simple DNA Affinity: The goal should be to design molecules that are not just potent DNA binders, but are highly efficient at stabilizing the topoisomerase II-DNA cleavage complex. The success of this compound demonstrates that enhancing DNA breakage is key to improving cytotoxicity. nih.gov

Exploit Non-Essential Groups: The C4-methoxy group is dispensable, and its removal can be leveraged to fine-tune interactions within the DNA major groove, potentially improving target enzyme specificity. sci-hub.senih.gov

Systematic Chromophore and Sugar Modifications: Combining beneficial modifications on both the aglycone (e.g., 4-demethylation, 6-deoxygenation) and the sugar moiety is a rational approach to developing analogues with significantly increased therapeutic indexes. magtechjournal.comnih.gov

Separate Efficacy from Toxicity: A major goal is to uncouple the DNA damage mechanisms that lead to cancer cell death from those that cause off-target effects like cardiotoxicity. acs.orgacs.org Understanding how specific structural changes, like those in this compound, affect the interaction with different topoisomerase isoforms (Top2α in cancer cells vs. Top2β in cardiomyocytes) is crucial.

Unexplored Research Avenues and Methodological Advancements

Despite decades of research, several avenues remain for advancing the field of anthracycline development.

Advanced Structural Biology: There is a need to obtain high-resolution crystal or cryo-electron microscopy structures of this compound in a ternary complex with DNA and topoisomerase II. Such structures would provide definitive atomic-level insights into why this analogue is so effective at DNA cleavage and would be invaluable for future molecular modeling and drug design. tandfonline.com

Investigating Multiple Mechanisms of Action: Recent studies show that some anthracyclines can cause chromatin damage through histone eviction, a mechanism distinct from DNA strand breakage. acs.orgacs.org An unexplored avenue is to determine if this compound also possesses this activity and how its structural modifications influence this pathway compared to its potent DNA-damaging effects.

Pharmacogenomics and Biomarkers: Future research should focus on identifying genetic biomarkers that can predict patient response to specific anthracycline analogues. nih.gov This could lead to personalized medicine approaches where patients receive the analogue best suited to their tumor's genetic profile.

Targeted Delivery Systems: Continued improvement in drug delivery methods, such as nanoparticle or liposomal formulations, could help concentrate potent analogues like this compound at the tumor site, further enhancing efficacy while minimizing systemic exposure and toxicity. nih.govwaocp.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Demethyl-6-deoxydoxorubicin, and what analytical methods validate its structural integrity?

  • Methodology: Synthesis typically involves deoxygenation and demethylation of doxorubicin precursors. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification . Comparative spectral databases (e.g., PubChem) should be cross-referenced to resolve ambiguities in hydroxyl or methyl group positions.

Q. How do researchers design in vitro assays to evaluate the cytotoxicity of this compound against cancer cell lines?

  • Methodology: Standardized protocols include dose-response curves (e.g., IC₅₀ determination via MTT assays) across multiple cell lines (e.g., MCF-7, HeLa). Controls must account for doxorubicin as a comparator. Replicate experiments (n ≥ 3) and ANOVA analysis mitigate variability. Reporting should adhere to WHO guidelines for cytotoxicity data transparency .

Q. What pharmacokinetic parameters are critical for initial profiling of this compound in preclinical models?

  • Methodology: Key parameters include bioavailability (AUC), half-life (t₁/₂), and tissue distribution. Rodent studies using radiolabeled compounds (e.g., ¹⁴C) paired with liquid scintillation counting are common. Ethical approvals (e.g., IACUC) and sample size justification (power analysis) are mandatory .

Advanced Research Questions

Q. How does the absence of the 4-methyl and 6-hydroxyl groups in this compound alter its DNA intercalation mechanism compared to doxorubicin?

  • Methodology: Employ molecular dynamics simulations (e.g., GROMACS) to model DNA binding affinity. Experimental validation via circular dichroism (CD) spectroscopy and topoisomerase II inhibition assays can quantify mechanistic differences. Contradictory data (e.g., reduced cardiotoxicity vs. lower efficacy) should be analyzed using FINER criteria to refine hypotheses .

Q. What strategies resolve contradictions in reported data on this compound’s resistance profile in multidrug-resistant (MDR) cancers?

  • Methodology: Compare efflux pump (e.g., P-gp) binding assays across studies. Use mixed-methods approaches: quantitative data (e.g., IC₅₀ shifts in MDR cell lines) paired with qualitative insights (e.g., transcriptomic profiling of resistance markers). Meta-analyses should address confounding variables like cell line heterogeneity .

Q. How can researchers optimize experimental designs to assess the compound’s long-term toxicity in vivo while minimizing ethical concerns?

  • Methodology: Implement the 3Rs framework (Replacement, Reduction, Refinement). Use transgenic models (e.g., zebrafish) for preliminary toxicity screening. For mammalian studies, staggered dosing and non-invasive biomarkers (e.g., serum troponin for cardiotoxicity) reduce animal burden. Data must align with ARRIVE guidelines .

Methodological Frameworks for Rigor

  • Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables. For example, conflicting cytotoxicity data may stem from differences in cell culture conditions (e.g., hypoxia vs. normoxia) .
  • Research Question Refinement : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate if questions address knowledge gaps in anthracycline pharmacology. Novelty can be assessed via systematic reviews of PubMed/MEDLINE .
  • Mixed-Methods Integration : Combine quantitative (e.g., tumor volume reduction in xenografts) and qualitative (e.g., patient-derived organoid responses) data to address complex mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。